An In-depth Technical Guide to Triethylphosphine Oxide: Chemical Properties and Structure
An In-depth Technical Guide to Triethylphosphine Oxide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Triethylphosphine (B1216732) oxide (TEPO) is a versatile organophosphorus compound with significant applications in coordination chemistry, catalysis, and materials science. Its strong Lewis basicity and unique structural features make it a compound of interest for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of triethylphosphine oxide, supported by experimental data and methodologies.
Chemical Properties
Triethylphosphine oxide is a white, hygroscopic crystalline solid at room temperature.[1] It is characterized by a strong phosphoryl (P=O) bond, which is highly polar and dictates much of its chemical behavior.
Physical and Chemical Properties
A summary of the key physical and chemical properties of triethylphosphine oxide is presented in Table 1.
Table 1: Physical and Chemical Properties of Triethylphosphine Oxide
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅OP | [2] |
| Molecular Weight | 134.16 g/mol | [2][3] |
| CAS Number | 597-50-2 | [2][3] |
| Appearance | White crystalline solid/needles | [1] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 84-85 °C at 3 mmHg | [4] |
| Solubility | Soluble in water and many organic solvents such as ethers, alcohols, and ketones. | [5] |
| Proton Affinity | 936.6 kJ/mol | [6][7] |
| Gas Basicity | 906.8 kJ/mol | [6][7] |
Spectroscopic Data
The structural and electronic properties of triethylphosphine oxide have been extensively studied using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of triethylphosphine oxide. The ³¹P NMR chemical shift is particularly sensitive to the electronic environment of the phosphorus atom and is widely used to probe its Lewis basicity.
Table 2: NMR Spectroscopic Data for Triethylphosphine Oxide
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent | Reference(s) |
| ¹H | ~1.7 (CH₂) | Multiplet | CDCl₃ | [8][9] | |
| ~1.1 (CH₃) | Multiplet | CDCl₃ | [8][9] | ||
| ¹³C | ~19 (CH₂) | ¹J(P,C) ≈ 65-75 | CDCl₃ | [8][10] | |
| ~6 (CH₃) | ²J(P,C) ≈ 4-6 | CDCl₃ | [8][10] | ||
| ³¹P | ~40-55 | Singlet | Varies with solvent | [3][5] |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.
The ³¹P NMR chemical shift of triethylphosphine oxide is highly dependent on the solvent, a phenomenon that forms the basis of the Gutmann-Beckett method for quantifying the Lewis acidity of solvents.[5]
Infrared spectroscopy provides valuable information about the vibrational modes of the functional groups in triethylphosphine oxide. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the P=O stretching vibration.
Table 3: Key Infrared Absorption Bands for Triethylphosphine Oxide
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference(s) |
| ~2970, ~2935, ~2875 | C-H stretching | Strong | [11] |
| ~1460, ~1410 | C-H bending | Medium | [11] |
| ~1150-1180 | P=O stretching | Very Strong | [11] |
| ~780 | P-C stretching | Strong | [11] |
Note: The exact position of the P=O stretching frequency is sensitive to the molecular environment and can shift upon coordination to a Lewis acid.
Molecular Structure
Based on computational modeling and data from related structures, the following structural parameters can be expected:
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P=O bond length: Approximately 1.48 - 1.50 Å
-
P-C bond length: Approximately 1.80 - 1.82 Å
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O=P-C bond angle: Approximately 112 - 115°
-
C-P-C bond angle: Approximately 105 - 108°
The P=O bond is shorter and stronger than a P-O single bond, indicating significant double bond character arising from both σ and π interactions.
Experimental Protocols
Synthesis of Triethylphosphine Oxide
A common and straightforward method for the synthesis of triethylphosphine oxide is the oxidation of triethylphosphine.
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Experimental Protocol: Oxidation of Triethylphosphine with Hydrogen Peroxide [2][12]
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Dissolution: Dissolve triethylphosphine in a suitable organic solvent, such as acetone or ethanol, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be performed in a well-ventilated fume hood.
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Cooling: Cool the solution in an ice bath to 0-5 °C.
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Addition of Oxidant: Slowly add a 30-35% aqueous solution of hydrogen peroxide dropwise to the stirred solution of triethylphosphine. The addition should be controlled to maintain the reaction temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethylphosphine signal and the appearance of the triethylphosphine oxide signal.
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield pure triethylphosphine oxide as a white crystalline solid.
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Reactivity and Applications
Lewis Basicity and Coordination Chemistry
The oxygen atom of the phosphoryl group in triethylphosphine oxide is a strong Lewis base, readily donating its lone pair of electrons to Lewis acids. This property is fundamental to its use in coordination chemistry, where it can act as a ligand for a wide variety of metal ions.[13] The strength of this interaction can be quantified using the Gutmann-Beckett method, which utilizes the change in the ³¹P NMR chemical shift of TEPO upon coordination to a Lewis acid.[5]
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Reactivity with Electrophiles and Nucleophiles
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Electrophiles: The oxygen atom of triethylphosphine oxide readily reacts with strong electrophiles. For instance, it can be protonated by strong Brønsted acids to form the corresponding phosphonium (B103445) salt.[14]
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Nucleophiles: The phosphorus atom in triethylphosphine oxide is electrophilic but generally unreactive towards common nucleophiles due to the strong P=O bond. However, under forcing conditions or with highly reactive nucleophiles such as Grignard reagents or organolithium compounds, reactions at the phosphorus center can occur.[9]
Applications in Drug Development and Organic Synthesis
While specific examples of triethylphosphine oxide being a core component of an approved drug are not prominent, the phosphine (B1218219) oxide moiety is gaining attention in medicinal chemistry.[15] The incorporation of a phosphine oxide group can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
In organic synthesis, triethylphosphine oxide is often a byproduct of reactions utilizing triethylphosphine, such as the Wittig, Staudinger, and Mitsunobu reactions. Its high polarity and crystallinity can sometimes facilitate product purification. Furthermore, phosphine oxides can be used as catalysts or reagents in certain transformations.[16]
Conclusion
Triethylphosphine oxide is a fundamentally important organophosphorus compound with a rich and diverse chemistry. Its well-defined chemical properties and structural features, particularly the strong Lewis basicity of the phosphoryl group, make it a valuable tool in various fields of chemical research. This guide has provided a detailed overview of its core characteristics, offering a valuable resource for researchers and professionals working with this versatile molecule.
References
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- 2. researchgate.net [researchgate.net]
- 3. Triethylphosphine oxide | C6H15OP | CID 79061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]
- 5. New insights into the interaction of triethylphosphine oxide with silica surface: exchange between different surface species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. chemeo.com [chemeo.com]
- 8. rsc.org [rsc.org]
- 9. jeol.com [jeol.com]
- 10. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 14. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Catalytic Variants of Phosphine Oxide‐Mediated Organic Transformations [ouci.dntb.gov.ua]
- 16. pubs.acs.org [pubs.acs.org]
